molecular formula C12H13BrOS B13253938 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13253938
M. Wt: 285.20 g/mol
InChI Key: SSWUYNOPUGRSFV-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS and a molecular weight of 285.20 g/mol . This compound features a cyclohexanone core substituted with a 4-bromophenylsulfanyl group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-bromothiophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the sulfanyl group can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and providing unique opportunities for further functionalization.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2

InChI Key

SSWUYNOPUGRSFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=C(C=C2)Br

Origin of Product

United States

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